molecular formula C7H7ClO3P+ B14293915 Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium CAS No. 118349-77-2

Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium

Cat. No.: B14293915
CAS No.: 118349-77-2
M. Wt: 205.55 g/mol
InChI Key: CZJAVMUXAGULMR-UHFFFAOYSA-O
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Description

Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium is a chemical compound that features a phosphorus atom bonded to a chlorine atom, an oxo group, and a (2-hydroxyphenyl)methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium typically involves the reaction of phosphorus oxychloride (POCl3) with 2-hydroxyphenylmethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

POCl3+C6H4(OH)CH2OHClP(O)(OC6H4CH2O)\text{POCl}_3 + \text{C}_6\text{H}_4(\text{OH})\text{CH}_2\text{OH} \rightarrow \text{ClP(O)(OC}_6\text{H}_4\text{CH}_2\text{O}) POCl3​+C6​H4​(OH)CH2​OH→ClP(O)(OC6​H4​CH2​O)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorus-containing products.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a wide range of phosphonate esters.

Scientific Research Applications

Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms that involve phosphorus-containing substrates.

    Industry: Used in the production of flame retardants, plasticizers, and other phosphorus-based materials.

Mechanism of Action

The mechanism of action of Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium involves its ability to act as a phosphorylating agent. The compound can transfer its phosphorus-containing group to various substrates, thereby modifying their chemical properties. This mechanism is particularly important in biochemical reactions where phosphorylation plays a key role in regulating enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phosphoryl Chloride (POCl3): Similar in structure but lacks the (2-hydroxyphenyl)methoxy group.

    Phenylphosphonic Dichloride (C6H5P(O)Cl2): Contains a phenyl group instead of the (2-hydroxyphenyl)methoxy group.

    Dimethylphosphinic Chloride (Me2P(O)Cl): Contains methyl groups instead of the (2-hydroxyphenyl)methoxy group.

Uniqueness

Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium is unique due to the presence of the (2-hydroxyphenyl)methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective phosphorylation is required.

Properties

CAS No.

118349-77-2

Molecular Formula

C7H7ClO3P+

Molecular Weight

205.55 g/mol

IUPAC Name

chloro-[(2-hydroxyphenyl)methoxy]-oxophosphanium

InChI

InChI=1S/C7H6ClO3P/c8-12(10)11-5-6-3-1-2-4-7(6)9/h1-4H,5H2/p+1

InChI Key

CZJAVMUXAGULMR-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C(=C1)CO[P+](=O)Cl)O

Origin of Product

United States

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